molecular formula C11H9N3O B139427 (6-Aminopyridazin-3-YL)(phenyl)methanone CAS No. 146233-35-4

(6-Aminopyridazin-3-YL)(phenyl)methanone

Cat. No.: B139427
CAS No.: 146233-35-4
M. Wt: 199.21 g/mol
InChI Key: KZKHCQBIMPVXAH-UHFFFAOYSA-N
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Description

(6-Aminopyridazin-3-YL)(phenyl)methanone is an organic compound with the molecular formula C11H9N3O. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridazin-3-YL)(phenyl)methanone typically involves the reaction of 6-aminopyridazine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridazin-3-YL)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Aminopyridazin-3-YL)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Aminopyridazin-3-YL)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-aminopyridazin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-10-7-6-9(13-14-10)11(15)8-4-2-1-3-5-8/h1-7H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKHCQBIMPVXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438896
Record name (6-Aminopyridazin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146233-35-4
Record name (6-Aminopyridazin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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